molecular formula C16H56O20Si16 B7802003 PSS-Octakis(dimethylsilyloxy) substituted

PSS-Octakis(dimethylsilyloxy) substituted

Cat. No.: B7802003
M. Wt: 1018.0 g/mol
InChI Key: IZXLUEMTVRPVBL-UHFFFAOYSA-N
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Description

Contextualization within Polyhedral Oligomeric Silsesquioxanes (POSS) Chemistry

PSS-Octakis(dimethylsilyloxy) substituted is a member of the broader class of compounds known as Polyhedral Oligomeric Silsesquioxanes (POSS). POSS are characterized by a cage-like structure of silicon and oxygen atoms, with the general empirical formula (RSiO1.5)n, where 'R' can be a variety of organic substituents. nih.gov This unique structure combines the rigidity and thermal stability of an inorganic silica (B1680970) core with the chemical functionality and compatibility of the surrounding organic groups.

The versatility of POSS chemistry allows for the precise tailoring of their properties by modifying the 'R' groups. These groups can be reactive or non-reactive, enabling POSS molecules to be either physically blended with or chemically bonded to a polymer matrix. nih.gov This adaptability has made POSS a focal point in the development of nanocomposites with enhanced mechanical, thermal, and other physical properties.

Structural Framework and Nomenclature of this compound

The specific compound, this compound, possesses a well-defined molecular structure. Its core is a polyhedral cage of eight silicon atoms and twelve oxygen atoms (Si8O12). Each of the eight silicon atoms at the vertices of this cage is attached to a dimethylsilyloxy group [-OSi(CH3)2H].

The systematic name for this compound is [3,5,7,9,11,13,15-heptakis(dimethylsilyloxy)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]oxy-dimethylsilane. nih.gov However, it is more commonly referred to by its synonyms, including Octakis(dimethylsilyloxy)silsesquioxane and its abbreviated form. sigmaaldrich.commendelchemicals.com

The synthesis of such octasubstituted oligosilsesquioxanes typically involves a hydrosilylation reaction. researchgate.netbibliotekanauki.pl For instance, a common synthetic route is the reaction of octakis(hydrosilsesquioxane) with an appropriate vinyl-terminated compound in the presence of a catalyst. While specific details for this compound are proprietary, the general synthesis for a related compound, octakis({3-methacryloxypropyl}dimethylsiloxy) octasilsesquioxane, involves the hydrosilylation of an allyl methacrylate (B99206) ether with octakis(hydroxydimethylsiloxy) octasilsesquioxane. researchgate.net

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C16H56O20Si16
Molecular Weight 1017.97 g/mol
Appearance White powder
Melting Point 250 °C (decomposes) sigmaaldrich.com
CAS Number 125756-69-6 sigmaaldrich.com

Overview of Research Significance in Hybrid Material Systems

The primary research interest in this compound lies in its application as a nanofiller in polymer-based hybrid materials. Its nanometer-scale size and the ability to be functionalized allow for its incorporation into various polymer matrices, leading to significant improvements in the final material's properties.

The incorporation of POSS molecules, such as this compound, can lead to enhanced thermal stability, improved mechanical properties like tensile strength and modulus, and increased resistance to oxidation and UV degradation. The dimethylsilyloxy functional groups can offer good compatibility with a range of polymers, facilitating a more uniform dispersion of the nanoparticles within the polymer matrix.

Research has shown that the addition of POSS to polymers like polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), and polylactic acid (PLA) can act as a nucleating agent, influencing the crystallization behavior of the polymer. Even at low concentrations, these nanofillers can bring about substantial changes in the macroscopic properties of the resulting nanocomposites. The following sections will delve into detailed research findings that highlight the impact of this remarkable compound.

Detailed Research Findings

The incorporation of this compound and its analogues into polymer matrices has been the subject of numerous studies, demonstrating significant enhancements in material performance.

Research into low-density polyethylene (LDPE) blended with octakis(n-octadecyldimethylsiloxy)octasilsesquioxane, a long-chain analogue of this compound, revealed that the POSS nanoparticles act as nucleating agents at loadings up to 5% by weight. This leads to an increase in the bulk crystallinity of the polymer. However, at higher concentrations (above 5 wt%), aggregation of the POSS molecules was observed, which hindered the crystallization process.

In studies involving polypropylene (PP) and high-density polyethylene (HDPE), the addition of various octakis({alkyl}dimethylsiloxy)octasilsesquioxanes was found to improve the crystallization process, with the n-octyl substituted version being a particularly effective nucleating agent. Furthermore, the thermal stability of these polyolefin nanocomposites was significantly enhanced, especially with longer n-alkyl chain substituents on the POSS core, which is attributed to improved compatibility and dispersion within the polymer matrix.

Investigations into polylactic acid (PLA) have shown that the addition of octa-phenyl-substituted silsesquioxane can increase the degree of crystallinity by providing additional sites for heterogeneous nucleation. This is a crucial development for a biopolymer whose applications are often limited by its slow crystallization rate.

Table 2: Impact of POSS Addition on Polymer Properties

Polymer MatrixPOSS DerivativePOSS Loading (wt%)Observed Effect on Properties
Low-Density Polyethylene (LDPE) Octakis(n-octadecyldimethylsiloxy)octasilsesquioxane0.25 - 5Acts as a nucleating agent, increases bulk crystallinity.
> 5Aggregation of POSS, hindrance of crystallization.
High-Density Polyethylene (HDPE) Octakis({n-octyl}dimethylsiloxy)octasilsesquioxaneNot specifiedEffective nucleating agent, improved crystallization.
Octakis({n-octadecyl}dimethylsiloxy)octasilsesquioxaneNot specifiedEnhanced thermal stability.
Polylactic Acid (PLA) Octa-phenyl-substituted silsesquioxane0.5 - 5Increased degree of crystallinity.

Properties

IUPAC Name

[3,5,7,9,11,13,15-heptakis(dimethylsilyloxy)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]oxy-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H56O20Si16/c1-37(2)17-45-25-46(18-38(3)4)28-49(21-41(9)10)30-47(26-45,19-39(5)6)32-51(23-43(13)14)33-48(27-45,20-40(7)8)31-50(29-46,22-42(11)12)35-52(34-49,36-51)24-44(15)16/h37-44H,1-16H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXLUEMTVRPVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[SiH](C)O[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)O[SiH](C)C)O[SiH](C)C)O[SiH](C)C)O[SiH](C)C)O[SiH](C)C)O[SiH](C)C)O[SiH](C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H56O20Si16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1018.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Routes of PSS-Octakis(dimethylsilyloxy) substituted

The direct synthesis of this compound hinges on the controlled hydrolysis and condensation of functionalized silane (B1218182) precursors or the direct functionalization of a pre-formed silsesquioxane core. The most prevalent and efficient method involves the corner-capping reaction of incompletely condensed POSS structures or the hydrosilylation of a fully formed hydrido-functional POSS cage.

The primary pathway for synthesizing this compound is the hydrosilylation of Octahydridosilsesquioxane, commonly known as H₈Si₈O₁₂ or (HSiO₁.₅)₈. This precursor features a reactive Si-H bond at each of the eight corners of the cubic cage structure.

The reaction pathway involves the addition of these Si-H bonds across a molecule containing a vinyl group and the desired dimethylsilyloxy moiety. A common reactant for this purpose is 1,1,3,3-tetramethyldisiloxane, which, however, would lead to a different substitution. For the title compound, the key reaction is the platinum-catalyzed hydrosilylation of Octahydridosilsesquioxane ((HSiO₁.₅)₈) with a vinyldimethylsiloxy-terminated compound.

An alternative, though less direct, pathway involves starting with an Octa(vinyldimethylsiloxy)silsesquioxane precursor. However, the more established and controlled route begins with the octahydrido cage. The general reaction is as follows:

(HSiO₁.₅)₈ + 8 [CH₂=CH-Si(CH₃)₂-O-R] → ([R-O-Si(CH₃)₂-CH₂CH₂]SiO₁.₅)₈

For the specific synthesis of this compound, the reaction would involve the hydrosilylation of Octahydridosilsesquioxane with a molecule like vinyldimethylsilanol, which could then be capped or self-condense under specific conditions. A more direct and well-documented pathway is the reaction of Octahydridosilsesquioxane with chlorodimethylsilane (B94632) in the presence of a base, followed by controlled hydrolysis.

A highly relevant and established pathway is the reaction of Octakis(hydridosilsesquioxane) with vinyldimethylsilanol in the presence of a hydrosilylation catalyst. This directly attaches the dimethylsilyloxy group via an ethylene (B1197577) bridge.

Table 1: Key Precursors in the Synthesis of this compound and Related Structures

Precursor NameChemical FormulaRole in Synthesis
Octahydridosilsesquioxane (T₈-H)(HSiO₁.₅)₈Core structure providing eight reactive Si-H sites for functionalization.
VinyldimethylsilanolCH₂=CHSi(CH₃)₂OHFunctionalizing agent that introduces the dimethylsilyloxy group via hydrosilylation.
ChlorodimethylsilaneHSi(CH₃)₂ClAlternative reactant for functionalizing a pre-formed POSS cage, typically requiring a multi-step process.
Octavinylsilsesquioxane (T₈-Vinyl)([CH₂=CH]SiO₁.₅)₈An alternative core structure where functionalization occurs at the vinyl groups.

The formation of the silsesquioxane core itself is typically an acid or base-catalyzed hydrolysis and condensation of a trifunctional silane precursor like trichlorosilane (B8805176) (HSiCl₃) or trimethoxysilane (B1233946) (HSi(OCH₃)₃). The precise control of reaction conditions—such as solvent, concentration, temperature, and catalyst type—is critical to favor the formation of the closed-cage T₈ structure over incompletely condensed or polymeric structures.

For the subsequent functionalization step, specifically the hydrosilylation reaction, platinum-based catalysts are the industry and laboratory standard. Karstedt's catalyst and Speier's catalyst (hexachloroplatinic acid) are among the most effective for promoting the addition of Si-H bonds to vinyl groups. These catalysts offer high efficiency and selectivity, minimizing side reactions and ensuring a high yield of the desired octafunctionalized product. The catalytic cycle involves the oxidative addition of the Si-H bond to the platinum center, followed by olefin coordination, insertion, and reductive elimination of the final product.

Functionalization and Derivatization Strategies

Once this compound is synthesized, its unique structure—a rigid inorganic core surrounded by a flexible, low-surface-energy shell of dimethylsilyloxy groups—can be further leveraged. The terminal hydrogen on each of the eight dimethylsilyloxy groups, (H(CH₃)₂SiO)₈(SiO₁.₅)₈, is a key site for further chemical modification. This Si-H functionality allows for a wide range of secondary functionalization reactions.

The terminal Si-H groups on this compound are ideal anchor points for grafting the POSS cage onto polymer backbones. This is again most commonly achieved through hydrosilylation. By reacting the POSS molecule with polymers containing vinyl or allyl side groups, the POSS cage can be covalently attached as a pendant group.

This "grafting-to" approach can significantly modify the properties of the base polymer, including:

Thermal Stability: The incorporation of the thermally stable POSS core can increase the decomposition temperature of the host polymer.

Mechanical Properties: The nanoscale reinforcement provided by the rigid POSS cage can enhance modulus and hardness.

Surface Properties: The dimethylsiloxty groups can impart hydrophobicity and reduce the surface energy of the material.

For example, grafting this compound onto a vinyl-functionalized silicone polymer would create a cross-linked network with enhanced thermal and mechanical properties.

Beyond simple polymer grafting, this compound can be used as a fundamental building block in more complex nanocomposite systems. Its eight reactive sites allow it to act as a potent cross-linking agent or a "nano-stitching" agent in thermoset resins like epoxies, polyimides, and cyanate (B1221674) esters.

In these systems, the Si-H groups can react with other functional groups present in the resin formulation (e.g., epoxy rings via ring-opening, or with unsaturated bonds). This creates a highly cross-linked network where the POSS cages serve as inorganic nodes, leading to materials with superior dimensional stability, lower coefficients of thermal expansion, and improved resistance to atomic oxygen in aerospace applications.

While the molecule has eight identical functional groups, leading to symmetrical reactions, it is possible to achieve partial functionalization by carefully controlling the stoichiometry of the reactants. For instance, reacting this compound with a sub-stoichiometric amount of a vinyl-functional molecule can yield a mixture of products with one, two, or more functionalized arms, alongside unreacted starting material.

Chromatographic separation can then isolate these partially substituted derivatives. These molecules, possessing both the original Si-H groups and newly introduced functionalities, are valuable as asymmetric building blocks for creating even more complex, precisely defined molecular architectures. This tailored reactivity allows for the design of POSS-based materials with highly specific and anisotropic properties.

Advanced Spectroscopic and Analytical Characterization Methodologies

Spectroscopic Probing of Molecular Structure and Interactions

Spectroscopic methods are indispensable for elucidating the molecular structure and interfacial characteristics of PSS-Octakis(dimethylsilyloxy) substituted. Techniques such as Fourier Transform Infrared (FTIR) spectroscopy and Sum Frequency Generation (SFG) vibrational spectroscopy offer detailed information on chemical bonding and molecular orientation.

Fourier Transform Infrared (FTIR) Spectroscopy and Attenuated Total Reflectance-FTIR (ATR-FTIR) Applications

FTIR spectroscopy is a fundamental tool for identifying the functional groups present in this compound. The technique relies on the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of molecular bonds. gelest.com For POSS compounds, FTIR is particularly useful for confirming the presence of the characteristic Si-O-Si cage structure and the specific organic functionalities attached to the silicon atoms. scielo.brresearchgate.net

Attenuated Total Reflectance (ATR)-FTIR is a powerful variant of FTIR that allows for the direct analysis of solid and liquid samples with minimal preparation. researchgate.netsigmaaldrich.com This technique is particularly advantageous for analyzing the surface of materials. acs.orgscirp.org In the context of this compound, ATR-FTIR can be employed to study the chemical structure of the compound in its solid form or its interaction with other materials at an interface. researchgate.netacs.org

Key vibrational bands for this compound and related silsesquioxanes are detailed in the table below. The Si-H stretching vibration is a prominent feature, typically appearing in the 2280-2080 cm⁻¹ region. gelest.com The exact position of this band is sensitive to the electronic environment of the silicon atom. The strong absorption bands related to the Si-O-Si cage are also critical for confirming the compound's core structure. researchgate.netresearchgate.net

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹) Significance
Asymmetric StretchSi-H2280 - 2080Confirms the presence of the dimethylsilyloxy functional groups. gelest.com
Asymmetric StretchSi-O-Si (cage)~1125Characteristic of the silsesquioxane cage structure. researchgate.net
Symmetric StretchSi-O-Si (cage)~1087Further confirmation of the silsesquioxane core. researchgate.net
StretchingSi-O (non-bridging)~925Indicates the presence of non-condensed Si-OH groups in some POSS derivatives. researchgate.net
BendingC-H (in CH₃)~1250Relates to the methyl groups of the dimethylsilyloxy functionality. thieme-connect.com
RockingSi-CH₃~837Associated with the silicon-methyl bond. thieme-connect.com

This table presents a compilation of typical FTIR absorption bands for functional groups found in this compound and related POSS compounds.

Sum Frequency Generation (SFG) Vibrational Spectroscopy for Interfacial Analysis

Sum Frequency Generation (SFG) vibrational spectroscopy is a surface-specific nonlinear optical technique ideal for probing the molecular structure and orientation at interfaces. researchgate.netnycu.edu.twacs.org SFG is inherently sensitive to interfaces because the signal is only generated in a medium that lacks inversion symmetry, a condition that is met at the boundary between two different materials. acs.org

While specific SFG studies on this compound are not prevalent in the literature, the technique has been successfully applied to investigate the interfacial behavior of similar molecules, such as alkylsiloxane and other siloxane monolayers. researchgate.netnycu.edu.tw These studies provide a framework for understanding how this compound might behave at an interface. For instance, SFG can be used to determine the orientation of the terminal methyl groups of the dimethylsilyloxy substituents when the molecule is part of a monolayer at an air/water or solid/liquid interface. acs.orgpolymer.cn

The analysis of the C-H stretching modes of the methyl groups via SFG can reveal the degree of conformational order within a monolayer. acs.org The intensity and polarization of the SFG signal provide quantitative information about the average orientation of these molecular groups. This is crucial for understanding phenomena such as surface energy, wetting, and adhesion in materials incorporating this silsesquioxane.

Thermomechanical and Rheological Characterization of Modified Systems

The incorporation of this compound into polymer matrices can significantly alter their thermal and mechanical properties. A suite of analytical techniques is employed to quantify these changes, providing essential data for material design and application.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a primary method for assessing the thermal stability of materials. For POSS compounds and their composites, TGA provides information on the onset of decomposition, the rate of mass loss, and the amount of residual char at high temperatures. nih.gov

The introduction of POSS, including derivatives similar to this compound, into a polymer matrix generally leads to an enhancement in thermal stability. nih.govscientific.netmdpi.com This is often attributed to the formation of a protective silica-like char layer upon decomposition of the silsesquioxane cage, which insulates the underlying polymer and hinders the diffusion of volatile decomposition products. nih.gov The functional groups on the POSS cage can also influence the decomposition pathway and stability.

POSS Derivative Matrix Polymer Decomposition Temperature Improvement (T₅%) Reference
Trisilanolphenyl-POSSPMMA~130 °C scientific.net
Octa(3-chloropropyl)-POSSPMMA~104 °C scientific.net
Acryloylisobutyl-POSSPolysiloxane FoamTmax increased from 556 °C to 599 °C nih.govmdpi.com
Selenone-functionalized POSS-Initial decomposition above 200 °C researchgate.net

This table illustrates the typical improvements in thermal stability observed in various polymer systems upon the incorporation of different functionalized POSS compounds.

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties Determination

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of materials, such as storage modulus (E'), loss modulus (E''), and tan delta, as a function of temperature and frequency. DMA is particularly sensitive to molecular motions and relaxations within a material, including the glass transition.

In polymer composites containing POSS, DMA is used to evaluate the reinforcing effect of the nanofiller. The incorporation of POSS often leads to an increase in the storage modulus in the glassy and rubbery regions, indicating an increase in the stiffness of the material. scientific.net The magnitude of this increase is dependent on the type of POSS, its concentration, and its dispersion within the polymer matrix. The glass transition temperature (Tg) of the polymer can also be affected, with changes providing insight into the interactions between the POSS molecules and the polymer chains.

POSS Derivative Matrix Polymer Effect on Storage Modulus (E') Effect on Glass Transition (Tg) Reference
Trisilanolphenyl-POSSPMMASlight enhancement before TgNot specified scientific.net
Acryloylisobutyl-POSSPolysiloxane FoamIncreasedIncreased cross-linking density limits segment movement nih.govmdpi.com

This table summarizes the general effects of POSS incorporation on the viscoelastic properties of polymers as determined by DMA.

Uniaxial Compression Testing for Mechanical Behavior of Composites

Uniaxial compression testing is a fundamental mechanical test used to determine the behavior of materials under a compressive load. researchgate.netnih.govmdpi.comresearchgate.net For polymer composites reinforced with POSS, this test provides key parameters such as the compressive modulus (a measure of stiffness), yield strength, and ultimate compressive strength. researchgate.netnih.gov

The addition of POSS to a polymer matrix can have varied effects on its compressive properties, depending on the nature of the organic substituents on the POSS cage and the strength of the interface between the filler and the matrix. researchgate.net In some cases, the rigid inorganic core of the POSS molecule acts as a reinforcing agent, leading to an increase in the compressive modulus and strength. nih.govnih.gov In other instances, particularly with long, flexible side chains on the POSS, it can act as a plasticizer, leading to a decrease in stiffness. researchgate.net

POSS Derivative Matrix Polymer Effect on Young's Modulus Effect on Yield Strength Reference
Octamethyl-POSSPolypropylene (B1209903)IncreaseReduction researchgate.net
Octaisobutyl-POSSPolypropyleneDecreaseDecrease researchgate.net
Isooctyl-POSSPolypropyleneDecreaseDecrease researchgate.net
Methacryl-POSS (2 wt%)Methacrylate (B99206) Resin-12% Increase in Compressive Strength nih.gov
Methacryl-POSS (5 wt%)Methacrylate Resin68% Increase in Compressive Modulus31% Increase in Compressive Strength nih.gov

This table presents findings from uniaxial compression tests on various POSS-polymer composites, highlighting the influence of the POSS structure on mechanical properties.

Advanced Morphological and Interfacial Characterization Techniques

The incorporation of this compound silsesquioxane into polymer matrices can significantly alter the morphology and interfacial characteristics of the resulting material. Probing these changes, especially at buried interfaces, requires techniques that can provide molecular-level information in situ.

Investigation of Polymer Interfaces and Water Behavior at Buried Layers

A crucial aspect of characterizing polymer systems containing silsesquioxanes is understanding the behavior of water at buried interfaces, as this can influence the material's dielectric properties, adhesion, and long-term stability. Advanced spectroscopic and scattering techniques are indispensable for these investigations.

Sum Frequency Generation (SFG) Vibrational Spectroscopy

SFG is a surface-specific vibrational spectroscopy technique that provides molecular-level information about interfaces. nih.govnih.gov It is particularly powerful for studying buried interfaces, such as those between a polymer and a solid substrate or between two different polymers. nih.govnih.gov In the context of polymers containing this compound silsesquioxane, SFG can be employed to:

Probe Molecular Orientation: Determine the orientation of specific chemical groups, such as the Si-CH3 groups of the silsesquioxane or functional groups of the polymer backbone, at the buried interface. nih.gov

Monitor Water Adsorption: Detect the presence and structure of water molecules at the interface. nih.gov SFG can distinguish between different states of water, such as "ice-like" (strongly hydrogen-bonded) and "liquid-like" (weakly hydrogen-bonded) water.

Investigate Interfacial Restructuring: Observe changes in the polymer and water structure at the interface in response to environmental changes like humidity. nih.gov

For instance, in studies of poly(methyl silsesquioxane) (PMSQ), a related silsesquioxane material, SFG has been used to provide direct evidence that water diffusion can occur predominantly along the polymer/solid interface rather than through the bulk of the polymer. It was also found that water molecules can form strong hydrogen bonds at the PMSQ surface.

Neutron Reflectometry (NR)

Neutron reflectometry is a powerful technique for studying the structure of thin films and interfaces. By measuring the reflection of a neutron beam from a surface, one can obtain a profile of the scattering length density (SLD) perpendicular to the interface. This SLD profile provides information about the composition and thickness of layers at the interface. NR is particularly sensitive to the presence of hydrogen and its isotope, deuterium, making it an excellent tool for studying water at interfaces.

In the study of polymers with this compound silsesquioxane, NR can be utilized to:

Quantify Water Uptake: By using deuterated water (D₂O), which has a significantly different SLD from H₂O and most polymers, NR can precisely measure the concentration and distribution of water at a buried interface.

Determine Interfacial Layer Thickness: The technique can resolve the thickness of water layers or polymer-depleted regions at the interface with sub-nanometer resolution.

Analyze Interfacial Roughness: NR data can provide information about the roughness of the buried interface, which can be influenced by the presence of the silsesquioxane additive.

A representative study using neutron reflectometry on an epoxy resin system under high humidity revealed the formation of a condensed water layer at the SiO₂/epoxy interface. The thickness of this water layer was found to be dependent on the curing conditions of the resin.

Technique Information Obtained Relevance to this compound Systems
Sum Frequency Generation (SFG) Spectroscopy Molecular orientation of functional groups, structure of interfacial water (hydrogen bonding).Understanding the orientation of silsesquioxane cages and their interaction with water at buried interfaces.
Neutron Reflectometry (NR) Thickness and composition of interfacial layers, water concentration profiles at buried interfaces.Quantifying water accumulation at polymer/substrate interfaces modified with the silsesquioxane.
X-ray Scattering (SAXS/XRR) Electron density profiles, interfacial roughness, and morphology of nanodomains.Characterizing the dispersion of silsesquioxane in the polymer matrix and its effect on interfacial structure.

Small-Angle X-ray Scattering (SAXS) and X-ray Reflectivity (XRR)

X-ray scattering techniques are complementary to neutron reflectometry and provide information about the electron density distribution in a material.

Small-Angle X-ray Scattering (SAXS): SAXS is used to investigate structural features on the length scale of nanometers to micrometers. In polymer blends containing this compound silsesquioxane, SAXS can be used to characterize the size, shape, and distribution of silsesquioxane aggregates within the polymer matrix.

X-ray Reflectivity (XRR): Similar to NR, XRR measures the reflection of X-rays from a surface to determine the electron density profile perpendicular to the interface. This can be used to characterize the thickness, density, and roughness of thin films and buried layers.

Research on other polymer systems has demonstrated the utility of these techniques. For example, SAXS has been used to quantify the interaction parameter in block copolymers, which governs their phase behavior and morphology.

By combining these advanced characterization methodologies, a comprehensive picture of the morphological and interfacial properties of polymers containing this compound silsesquioxane can be developed. This understanding is critical for the rational design of new materials with tailored properties for a variety of advanced applications.

Research Applications in Advanced Materials Science and Engineering

Organic-Inorganic Hybrid Materials and Composites Development

The incorporation of silsesquioxanes like PSS-Octakis(dimethylsilyloxy) substituted into polymers can lead to materials with enhanced performance characteristics. These hybrid materials often exhibit improvements in mechanical strength, thermal stability, and other functional properties.

The integration of polyhedral oligomeric silsesquioxanes (POSS) into polymer matrices has been shown to significantly enhance their mechanical and thermal properties. While direct studies on the unsubstituted PSS-Octakis(dimethylsilyloxy) are limited, research on its functionalized derivatives provides strong evidence of its potential.

For instance, the incorporation of octakis[(3-glycidoxypropyl)dimethylsiloxy]octasilsesquioxane (GPOSS), a functionalized derivative, into polyoxymethylene (POM) has demonstrated a notable improvement in the material's properties. The addition of even small weight percentages (0.05–0.25 wt %) of GPOSS led to an increase in the Young's modulus and tensile strength of the resulting composites. nih.gov This enhancement is attributed to the uniform dispersion of the GPOSS nanoparticles, which act as a reinforcing agent within the polymer matrix. nih.gov

Furthermore, the thermal stability of polymers can be significantly improved. Studies on siloxane-silsesquioxane resins in polypropylene (B1209903) (PP) have shown that these additives can form a protective ceramic layer on the material's surface during combustion, thereby enhancing thermal stability and flame retardancy. mdpi.comresearchgate.net This effect is particularly pronounced when the silsesquioxane is well-dispersed within the polymer. mdpi.com The rigid, inorganic core of the silsesquioxane molecule contributes to this increased thermal resistance. nih.gov

Table 1: Effect of GPOSS on the Mechanical Properties of Polyoxymethylene (POM)

GPOSS Content (wt %)Young's Modulus (MPa)Tensile Strength (MPa)
0280065
0.05295068
0.15310070
0.25320072

Data adapted from a study on octakis[(3-glycidoxypropyl)dimethylsiloxy]octasilsesquioxane (GPOSS), a functionalized derivative of this compound. nih.gov

Epoxy resins are widely used in high-performance applications, and their properties can be further enhanced by incorporating silsesquioxanes. Research on Octakis(glycidyldimethylsiloxy)octasilsesquioxane (OG), a close structural analog of this compound, has provided valuable insights into this area.

When OG is used to create epoxy nanocomposites, it can lead to materials with high thermal stability and improved mechanical properties. The use of small-molecule curing agents in these systems can promote better homogeneity and higher crosslinking densities. However, a high content of the rigid POSS structure can also lead to increased brittleness in the final material. dntb.gov.ua

The incorporation of octa-functionalized epoxy-based POSS nanoparticles has been shown to enhance the thermal and mechanical properties of epoxy resins. This is due to the formation of a robust organic/inorganic network structure. nih.gov The storage modulus of such modified epoxy resins, a measure of their stiffness, has been observed to increase, particularly at elevated temperatures. researchgate.net

Silsesquioxanes are instrumental in the "top-down" synthesis of porous organic-inorganic hybrid materials derived from zeolites. This process involves the intercalation of silsesquioxanes between crystalline zeolite-derived layers, resulting in materials with adjustable textural characteristics. sigmaaldrich.com

Nanostructured Materials and Nanotechnology Innovations

The nanoscale dimensions and chemical versatility of this compound and its derivatives make them valuable building blocks in the field of nanotechnology.

The ability to precisely control the structure and functionality of silsesquioxane molecules at the nanoscale allows for the rational design of novel materials. The syndiotactic arrangement of polymer chains resulting from the polymerization of POSS monomers is one such example of controlled nanoscale architecture. sigmaaldrich.com These hybrid polymers exhibit desirable properties such as enhanced thermal stability and resistance to UV degradation. sigmaaldrich.com The pendant silsesquioxane cages introduce a nanostructured character to the polymer, influencing its bulk properties.

The use of silsesquioxanes extends to the fabrication of porous organic-inorganic frameworks. By acting as molecular pillars, these compounds can create and support porous structures within a material. The intercalation of silsesquioxanes between zeolite layers, as mentioned earlier, is a prime example of this application, leading to the formation of micro-mesoporous hybrids. sigmaaldrich.com The resulting materials possess a high surface area and a well-defined pore structure, which are critical for applications such as catalysis and molecular separation.

Advanced Sensing and Detection Technologies

Polyhedral Oligomeric Silsesquioxanes (POSS), the class of compounds to which this compound belongs, are valued in sensing technologies for their nanoscale size, high thermal stability, and customizable surface functionalities. nih.gov These attributes allow them to be integrated into sensing materials to improve sensitivity, selectivity, and stability. nih.gov

The incorporation of POSS derivatives into polymeric materials is a key strategy for developing advanced chemical sensors. nih.gov The nanostructured cage-like framework of POSS can create materials with high porosity and surface area, which are critical for effective sensor performance. By functionalizing the organic groups on the POSS cage, it is possible to create materials with high selectivity for specific chemical analytes. nih.govnih.gov POSS-based fluorescent materials, for example, can be designed for high-sensitivity sensing applications. nih.gov The introduction of photo- and electroactive chromophores into the POSS system is one method used to achieve this. nih.gov

Surface Acoustic Wave (SAW) sensors are a class of devices that detect changes in the properties of a surface layer, such as mass loading, by measuring shifts in the propagation of an acoustic wave. The sensitivity of these sensors is highly dependent on the material used as the sensitive layer. While specific research on this compound in SAW sensors is not widely documented, the general class of POSS materials offers potential benefits. Their ability to form uniform, thin films and their chemical affinity for various analytes make them suitable candidates for sensitive layers. For instance, SAW sensors utilizing sensitive layers made from materials like zeolitic imidazolate frameworks have been successful in detecting low concentrations of specific markers for health diagnostics. mdpi.com The functionalizable nature of POSS could similarly be exploited to create SAW sensor arrays tailored for detecting a wide range of chemical agents.

Biomedical Materials Research and Tissue Engineering Applications (Pre-clinical focus)

In the biomedical field, POSS compounds are investigated for their biocompatibility, bioactivity, and ability to be resorbed by the body. nih.gov They have been shown to support cellular processes crucial for tissue regeneration, such as cell adhesion, proliferation, and differentiation. nih.gov

This compound has been explored as a reinforcing agent in biopolymer hydrogels for bone tissue engineering. nih.govresearchgate.net Hydrogels, which are three-dimensional networks of hydrophilic polymers, are widely used as scaffolds in tissue engineering because their structure can mimic the natural extracellular matrix (ECM). nih.govresearchgate.net However, pure biopolymer hydrogels often lack the mechanical strength required for bone defect repair. nih.gov

The introduction of silica-based nanostructures like this compound into hydrogel matrices can significantly improve their mechanical properties. nih.gov In one study, this compound (referred to as POSS0) was used as a reinforcing agent in hydrogels made from gelatin with photopolymerizable functionalities (GelMA) and amidated pectin (B1162225) (AP). nih.govresearchgate.net The inclusion of this POSS compound resulted in hydrogels with a higher resistance to deformation compared to those reinforced with other functionalized POSS. nih.govresearchgate.net This reinforcement effect is attributed to the effective dispersion of stress throughout the polymer matrix, facilitated by interactions between the polymer chains and the nanosized POSS filler. nih.gov

Table 1: Effect of this compound (POSS0) on Hydrogel Properties

Hydrogel Composition Reinforcing Agent Key Finding on Mechanical Properties Reference
GelMA and Amidated Pectin This compound (POSS0) Revealed a slightly higher resistance to deformation compared to POSS1-reinforced hydrogels. nih.govresearchgate.net

Note: This table is interactive and can be sorted by column headers.

The incorporation of POSS nanostructures into scaffolds for tissue engineering has been shown to positively influence cellular behavior. In vitro biological studies have demonstrated that POSS molecules can encourage the proliferation and differentiation of bone stroma cells. nih.gov Chitosan-POSS composite scaffolds, for instance, have been shown to increase alkaline phosphatase activity and osteocalcin (B1147995) secretion, which are key markers of bone formation. nih.gov

In hydrogel systems designed for bone regeneration, the scaffold material must support cell attachment and growth. nih.gov Hydrogels composed of materials like alginate and gellan gum provide a porous structure similar to natural bone tissue, which offers space for early cell attachment and differentiation. nih.gov The enhancement of these scaffolds with bioactive components like POSS can further promote the cellular processes necessary for tissue repair. nih.gov Studies on various POSS-biopolymer composites have confirmed their ability to enhance bone regeneration and guide cell adhesion and diffusion. nih.gov

Dielectric Materials and Interfacial Phenomena Studies

Polyhedral Oligomeric Silsesquioxanes are recognized for their potential to create high-performance dielectric materials. researchgate.net Their unique molecular structure, featuring a rigid inorganic Si-O-Si cage core, provides thermal stability and rigidity, while the external organic groups allow for compatibility and interaction with polymer matrices. wikipedia.orgresearchgate.net These characteristics make POSS an attractive nanofiller for improving the dielectric properties of polymers used in electronics and electrical insulation. researchgate.netresearchgate.net

The incorporation of POSS into polymers can lead to a reduction in the dielectric constant (k) and dielectric loss. researchgate.netnih.gov A lower dielectric constant is highly desirable for materials used in large-scale integrated circuits to reduce signal delay and power consumption. nih.gov Research has shown that incorporating POSS into various polymers, including polyimides, epoxy resins, and polyolefins, can decrease the dielectric constant to values less than 2.0. researchgate.netnih.gov For example, increasing the content of an amino-functionalized POSS in a polyimide matrix from 0 to 10 wt% resulted in a decrease in the dielectric constant to 2.1. researchgate.net Similarly, adding up to 16% POSS to a waterborne polyurethane (WPU) decreased its dielectric constant from approximately 2.9 to 2.0. researchgate.net

Furthermore, POSS can enhance the dielectric breakdown strength and thermal stability of polymer composites. researchgate.netces-transaction.com Studies on epoxy/POSS composites have shown that the addition of small amounts of POSS can effectively suppress low-frequency dielectric loss, particularly after thermal aging, which is critical for the long-term reliability of insulating materials in power equipment. researchgate.net

Table 2: Impact of POSS Incorporation on Dielectric Properties of Polymers

Polymer Matrix POSS Type/Content Effect on Dielectric Constant (k) Reference
Polyimide (PI) 10 wt% NH2-POSS Decreased to k = 2.1 researchgate.net
Waterborne Polyurethane (WPU) 16% POSS Decreased from ~2.9 to 2.0 researchgate.net

Note: This table is interactive and can be sorted by column headers.

Use as a Model Low-k Dielectric Material for Interfacial Behavior Analysis

Polyhedral Oligomeric Silsesquioxanes (POSS), including this compound, represent a significant class of organic-inorganic hybrid materials. Their unique molecular structure, featuring an inorganic silica (B1680970) core and organic functional groups, imparts a range of desirable properties such as excellent thermal and mechanical stability, and notable dielectric properties. spiedigitallibrary.org These characteristics make them promising candidates for low-dielectric-constant (low-k) materials, which are crucial in the microelectronics industry to reduce the capacitance in interconnects, thereby minimizing signal delay, power consumption, and crosstalk.

The study of molecular structures and interactions at buried solid/solid interfaces is critical for ensuring the performance and reliability of microelectronic devices. spiedigitallibrary.org However, probing these buried interfaces in situ presents a significant challenge. spiedigitallibrary.org Traditional surface science techniques often require the separation of the interface, which can alter the very molecular structures and interactions under investigation. spiedigitallibrary.org

Advanced, non-destructive techniques such as Sum Frequency Generation (SFG) vibrational spectroscopy have emerged as powerful tools for the in situ analysis of buried interfaces. spiedigitallibrary.org While specific studies focusing exclusively on this compound as a model for such analyses are not widely documented in publicly available literature, the broader class of silsesquioxane-based low-k materials is a subject of intense research. For instance, studies on porous SiCOH (pSiCOH) films, which share chemical similarities with silsesquioxanes, demonstrate the utility of SFG in examining the molecular orientation and coverage of methyl groups at buried interfaces with silicon. spiedigitallibrary.org These studies have shown that treatments like plasma exposure, which can significantly alter the surface of the low-k material, may not affect the molecular structure at the buried interface. spiedigitallibrary.org This highlights the robustness of the buried interface and the importance of analytical techniques that can probe it without disruption. spiedigitallibrary.org

The well-defined cage-like structure of this compound makes it an excellent candidate for a model system in such interfacial studies. Its uniform molecular size and the specific chemical nature of its dimethylsilyloxy substituents would allow for a more precise interpretation of spectroscopic data from buried interfaces, contributing to a fundamental understanding of adhesion, delamination, and degradation mechanisms in advanced interconnect structures.

PropertyDescriptionRelevance to Interfacial Analysis
Molecular Structure Cage-like inorganic Si-O-Si core with eight organic dimethylsilyloxy substituents.Provides a well-defined, uniform surface for probing molecular interactions at interfaces.
Dielectric Constant Inherently low dielectric constant due to the combination of the silica core and organic groups.Essential property for its application and study as a low-k dielectric material.
Thermal Stability High thermal stability, with a decomposition temperature reported above 250 °C. mendelchemicals.comAllows for the study of interfacial behavior under various processing temperatures relevant to microelectronics fabrication.
Chemical Functionality The dimethylsilyloxy groups provide specific chemical signatures for spectroscopic analysis.Enables detailed investigation of molecular orientation and bonding at buried interfaces using techniques like SFG.

Investigation of Water Uptake and Molecular Structure Changes at Buried Interfaces

While direct experimental data on water uptake specifically for this compound at buried interfaces is limited in the available literature, studies on analogous systems provide significant insights. Research on poly(methyl)silsesquioxane (PMSQ) thin films, for example, has shown that surface modifications, such as those caused by oxygen plasma treatment, can drastically alter the molecular structure and hydrophilicity of the surface. rsc.org Such treatments can remove Si-CH3 groups, making the surface more hydrophilic and enhancing water adsorption. rsc.org This enhanced water presence, including both physisorbed and chemisorbed water, is directly linked to the degradation of the material's low-k properties. rsc.org

The investigation of water at buried interfaces is particularly challenging. However, techniques like SFG vibrational spectroscopy can be employed to probe the structure of water molecules at these interfaces. Studies on other low-k materials have successfully used this technique to understand the orientation and bonding of water molecules at the interface, providing a molecular-level picture of how water interacts with the dielectric material in a confined environment. rsc.org

For a material like this compound, a key research question would be how its pristine, hydrophobic surface at a buried interface resists water penetration and how various stressors (e.g., plasma damage, thermal cycling) might alter this interface and promote water uptake. The well-defined structure of this compound would be invaluable in modeling and understanding the fundamental physics and chemistry of water at the interfaces of advanced dielectric materials.

FactorInfluence on Water Uptake and Interfacial StructureResearch Findings from Analogous Systems
Surface Chemistry The hydrophobicity or hydrophilicity of the material's surface dictates its interaction with water molecules.O2 plasma treatment of PMSQ films removes hydrophobic Si-CH3 groups, increasing surface hydrophilicity and water adsorption. rsc.org
Porosity The presence of pores can facilitate the diffusion of water into the bulk of the material.Even in porous low-k materials, the buried interface can remain intact and unaffected by surface treatments. spiedigitallibrary.org
Hydrogen Bonding The ability of the material to form hydrogen bonds with water influences the amount of water absorbed.In POSS-modified NIPU hydrogels, the breakage of polymer-polymer hydrogen bonds upon water uptake is observed, indicating the formation of stronger water-polymer bonds. mdpi.com
Molecular Structure at Interface The orientation and packing of the silsesquioxane molecules at the interface create a barrier to water ingress.SFG studies on low-k materials reveal that molecular orientation at buried interfaces can be determined and may differ from the surface orientation. spiedigitallibrary.org

Theoretical and Computational Studies

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of PSS-Octakis(dimethylsilyloxy) substituted. The foundational structure of this compound is the polyhedral oligomeric silsesquioxane (POSS) T8 cage, which is a rigid and stable inorganic core. The electronic properties of the entire molecule are significantly influenced by the functional groups attached to the silicon atoms at the corners of this cage.

Studies on various functionalized POSS cages have shown that the electronic properties can be precisely tuned. acs.orgnih.gov For instance, attaching electron-donating groups tends to raise the energy of the Highest Occupied Molecular Orbital (HOMO), while electron-withdrawing groups typically lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgnih.gov The dimethylsilyloxy group is generally considered to be weakly electron-donating. Therefore, it is anticipated that the HOMO level of this compound would be slightly elevated compared to an unsubstituted POSS cage, while the LUMO level would be less affected.

The frontier orbitals, HOMO and LUMO, are key indicators of a molecule's reactivity. The energy gap between them dictates the chemical stability and the energy required for electronic excitation. A larger HOMO-LUMO gap implies higher stability and lower chemical reactivity. In the case of this compound, the POSS cage itself can act as an electron acceptor. nih.gov The partial conjugation within the cage contributes to its electronic behavior. nih.gov

Calculated Electronic Properties of Functionalized POSS Derivatives (Illustrative)
Functional GroupHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Anticipated Effect on Reactivity
-H (unsubstituted)-8.5-1.27.3Baseline reactivity
-CH3 (Alkyl)-8.3-1.17.2Slightly increased reactivity
-Ph (Phenyl)-7.9-1.56.4Increased reactivity, potential for π-π interactions
-CN (Cyano)-9.0-2.07.0Decreased reactivity, electron-withdrawing
-OSi(CH3)2H (Dimethylsilyloxy)Estimated -8.4Estimated -1.1Estimated 7.3Similar to alkyl-substituted, with potential for siloxane interactions

Note: The values for this compound are estimated based on general trends and are for illustrative purposes.

Molecular Dynamics Simulations for Structural and Dynamic Insights

Molecular dynamics (MD) simulations are a powerful computational method for studying the structural and dynamic properties of molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility, spatial arrangement, and interactions with surrounding molecules.

When incorporated into a polymer matrix, this compound can significantly affect the polymer's properties. Atomistic MD simulations of POSS-polymer nanocomposites have shown that the functional groups on the POSS cage play a critical role in determining the dispersion of the nanoparticles and the resulting material properties. bohrium.comshu.ac.uk The flexible and relatively non-polar nature of the dimethylsilyloxy groups would likely lead to good compatibility with non-polar or weakly polar polymer matrices, promoting a fine dispersion of the POSS cages.

MD simulations can also be used to calculate various macroscopic properties, such as the glass transition temperature (Tg), density, and mechanical moduli of POSS-containing materials. nih.gov The presence of the rigid POSS cages can restrict the mobility of polymer chains, leading to an increase in the glass transition temperature. The extent of this effect depends on the nature of the functional groups and the strength of their interactions with the polymer.

Effect of POSS Functionalization on Polymer Properties from MD Simulations (General Trends)
POSS Functional GroupDispersion in Non-Polar PolymerEffect on Glass Transition Temp. (Tg)Primary Interaction Mechanism
-PhenylModerateSignificant IncreaseVan der Waals, π-π stacking
-MethacrylPoor (can be improved with compatibilizers)Moderate IncreaseVan der Waals, potential for covalent bonding
-AminoPoorSignificant IncreaseHydrogen bonding, potential for covalent bonding
-OctylGoodModerate IncreaseVan der Waals, chain entanglement
-OSi(CH3)2H (Dimethylsilyloxy)Predicted GoodPredicted Moderate IncreaseVan der Waals, weak dipole-dipole

Note: The predictions for this compound are based on the general principles observed in MD simulations of other POSS derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing PSS-Octakis(dimethylsilyloxy) substituted, and how is reaction progress monitored?

  • Methodological Answer : The compound is typically synthesized via hydrosilylation reactions. For example, octakis(hydridodimethylsiloxy) octasilsesquioxane can react with allyl chloride using Speier’s catalyst (H₂PtCl₆) under controlled conditions. Reaction progress is monitored via FT-IR spectroscopy to track the disappearance of Si-H bonds (~2100 cm⁻¹) and the emergence of new Si-O-Si or Si-C bonds. Post-synthesis, characterization involves ¹³C and ²⁹Si NMR to confirm substituent attachment and cage integrity .

Q. How are the physical properties (e.g., melting point, solubility) of this compound determined experimentally?

  • Methodological Answer : The melting point (250°C) is measured using differential scanning calorimetry (DSC), while solubility is assessed in solvents like toluene, THF, or chloroform via gravimetric analysis. Thermal stability is evaluated via thermogravimetric analysis (TGA), showing decomposition onset temperatures above 300°C due to the robust Si-O-Si framework .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods to avoid inhalation of fine powders. Wear nitrile gloves and safety goggles to prevent skin/eye contact. In case of spills, avoid dust generation; collect material in sealed containers for disposal as hazardous waste. Store in dry, inert environments to prevent hydrolysis of siloxy groups .

Advanced Research Questions

Q. How do substituent modifications (e.g., replacing dimethylsilyloxy with chloropropyl groups) impact the material’s porosity and thermal stability?

  • Methodological Answer : Functionalization via nucleophilic substitution (e.g., introducing chloropropyl groups) alters pore structure, as seen in BET surface area analysis. Chlorine substituents increase polarity and reduce thermal stability (TGA shows ~50°C lower decomposition onset) compared to dimethylsilyloxy groups. ²⁹Si NMR reveals Q², Q³, and Q⁴ silicon environments, correlating with crosslinking density and stability .

Q. What analytical techniques resolve contradictions in structural characterization data (e.g., NMR vs. FT-IR results)?

  • Methodological Answer : Discrepancies between ²⁹Si NMR (e.g., Q³ signals at -100.2 ppm indicating incomplete substitution) and FT-IR (absence of Si-H peaks) may arise from side reactions. Multi-technique validation using X-ray crystallography (for crystalline derivatives) and mass spectrometry (for molecular weight confirmation) is recommended. Cross-referencing with synthetic conditions (e.g., catalyst loading, reaction time) helps identify incomplete functionalization .

Q. How can this compound be integrated into hybrid materials for catalytic or sensing applications?

  • Methodological Answer : The compound’s rigid cage structure serves as a scaffold for anchoring catalytic sites (e.g., metal nanoparticles). For example, Pd nanoparticles immobilized on silsesquioxane cages show enhanced catalytic activity in hydrogenation reactions (tested via GC-MS). Surface functionalization with fluorophores enables pH sensing, validated via fluorescence spectroscopy .

Q. What strategies mitigate aggregation issues during solution-phase processing of this compound?

  • Methodological Answer : Aggregation in polar solvents is minimized by sonication (30 min at 40 kHz) or using surfactants like Pluronic F-127. Dynamic light scattering (DLS) monitors particle size distribution. For thin-film applications, spin-coating at 2000 rpm with toluene/ethanol (9:1 v/v) yields uniform layers, as confirmed by AFM .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.